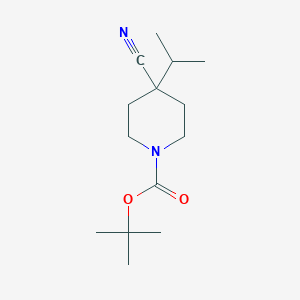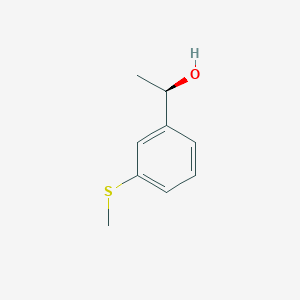
(R)-1-(3-(Methylthio)phenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-[3-(Methylsulfanyl)phenyl]ethan-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with a methylsulfanyl group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[3-(methylsulfanyl)phenyl]ethan-1-ol typically involves the reduction of the corresponding ketone precursor, 3-(methylsulfanyl)acetophenone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: In an industrial setting, the production of (1R)-1-[3-(methylsulfanyl)phenyl]ethan-1-ol may involve the use of biocatalysts or whole-cell biotransformations. For example, recombinant Escherichia coli cells expressing specific reductase enzymes can be employed to achieve high enantiomeric excess and yield . The reaction conditions are optimized to enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: (1R)-1-[3-(Methylsulfanyl)phenyl]ethan-1-ol can undergo oxidation reactions to form the corresponding ketone, 3-(methylsulfanyl)acetophenone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced further to form the corresponding alkane, although this is less common.
Substitution: The hydroxyl group in (1R)-1-[3-(methylsulfanyl)phenyl]ethan-1-ol can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in tetrahydrofuran (THF).
Major Products Formed:
Oxidation: 3-(Methylsulfanyl)acetophenone.
Reduction: The corresponding alkane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(1R)-1-[3-(Methylsulfanyl)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.
Biology: The compound can be used in studies related to enzyme-substrate interactions and the development of enzyme inhibitors.
Industry: It can be used in the synthesis of specialty chemicals and as an intermediate in the production of other valuable compounds.
Mechanism of Action
The mechanism of action of (1R)-1-[3-(methylsulfanyl)phenyl]ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methylsulfanyl group can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
®-1-[3-(Trifluoromethyl)phenyl]ethanol: This compound has a trifluoromethyl group instead of a methylsulfanyl group, which can significantly alter its chemical and biological properties.
1-(3-Methoxyphenyl)ethanol: The presence of a methoxy group instead of a methylsulfanyl group can affect the compound’s reactivity and interactions with other molecules.
Uniqueness: (1R)-1-[3-(Methylsulfanyl)phenyl]ethan-1-ol is unique due to the presence of the methylsulfanyl group, which can impart distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H12OS |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
(1R)-1-(3-methylsulfanylphenyl)ethanol |
InChI |
InChI=1S/C9H12OS/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7,10H,1-2H3/t7-/m1/s1 |
InChI Key |
YXMYZYXSEIMZQD-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)SC)O |
Canonical SMILES |
CC(C1=CC(=CC=C1)SC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one](/img/structure/B15300466.png)
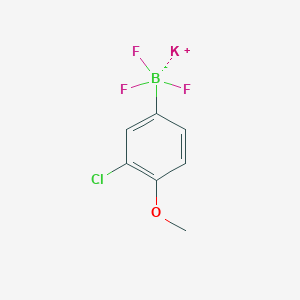
![4-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B15300474.png)
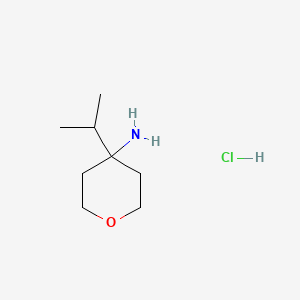
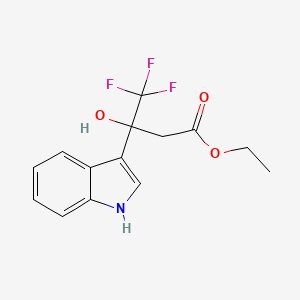
![7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B15300486.png)
![3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]propanamide dihydrochloride](/img/structure/B15300494.png)
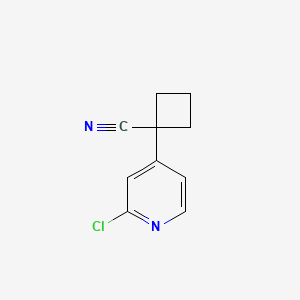
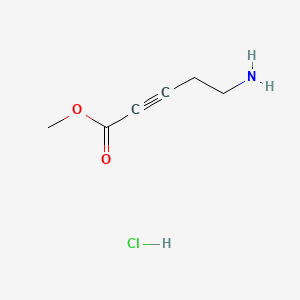
![ethyl (10E)-10-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.0,3,7]dodeca-3(7),4,8-triene-5-carboxylate](/img/structure/B15300517.png)
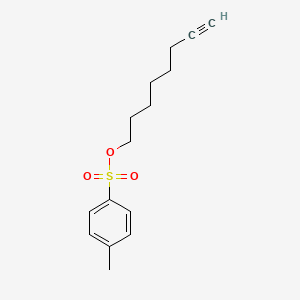
![2,2-Difluoro-2-{2-[2-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B15300527.png)
